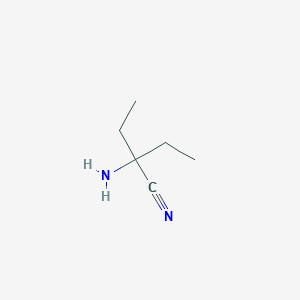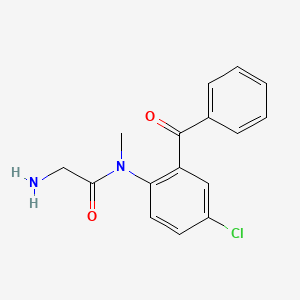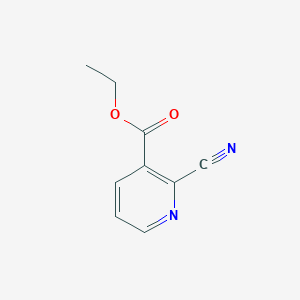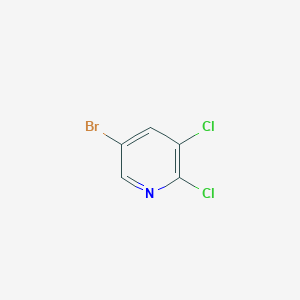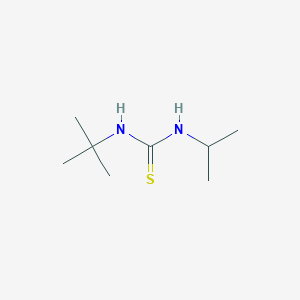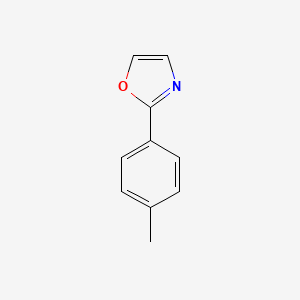
2-(对甲苯基)恶唑
描述
2-(p-Tolyl)oxazole is a heterocyclic aromatic organic compound that belongs to the oxazole family It features a five-membered ring containing one oxygen and one nitrogen atom, with a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second carbon of the oxazole ring
科学研究应用
2-(p-Tolyl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
作用机制
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The specific interactions of 2-(p-Tolyl)oxazole with its targets would depend on the nature of the target and the environment in which the interaction occurs.
Biochemical Pathways
Oxazole derivatives are known to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The exact pathways affected would depend on the specific targets of 2-(p-Tolyl)oxazole.
Result of Action
Given the broad range of activities exhibited by oxazole derivatives, the effects could potentially include inhibition of bacterial growth, induction of cancer cell apoptosis, reduction of inflammation, among others .
Action Environment
The action, efficacy, and stability of 2-(p-Tolyl)oxazole can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is recommended to be stored under inert gas in a cool and dark place, below 15°C .
准备方法
Synthetic Routes and Reaction Conditions
Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.
Fischer Oxazole Synthesis: This method involves the reaction of cyanohydrins with aldehydes. The reaction conditions often include the use of a base and a solvent such as ethanol.
Van Leusen Reaction: This method involves the reaction of aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions to form oxazoles.
Industrial Production Methods
Industrial production of 2-(p-Tolyl)oxazole may involve the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Electrophilic Aromatic Substitution: This reaction occurs at the C5 position of the oxazole ring, often requiring electron-donating groups to facilitate the process.
Nucleophilic Aromatic Substitution: This reaction can occur at the C2 position, especially when leaving groups are present.
Diels–Alder Reactions: Oxazoles can act as dienes in Diels–Alder reactions with electrophilic alkenes, leading to the formation of pyridine derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Diels–Alder Reactions: Typically involve dienophiles such as maleic anhydride and are conducted under thermal conditions.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated oxazoles.
Nucleophilic Aromatic Substitution: Substituted oxazoles with nucleophiles replacing leaving groups.
Diels–Alder Reactions: Pyridine derivatives.
相似化合物的比较
2-(p-Tolyl)oxazole can be compared with other oxazole derivatives such as:
2-Methyl-5-phenyl-1,3-oxazole: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-Phenyl-1,3-oxazole: Lacks the p-tolyl group, which can affect its solubility and interaction with biological targets.
2-(2,4-Dichlorophenyl)-1,3-oxazole: Contains additional chlorine atoms, which can enhance its antimicrobial properties.
属性
IUPAC Name |
2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHELBNUVILHIHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494880 | |
| Record name | 2-(4-Methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62882-04-6 | |
| Record name | 2-(4-Methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

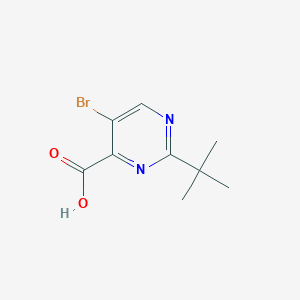
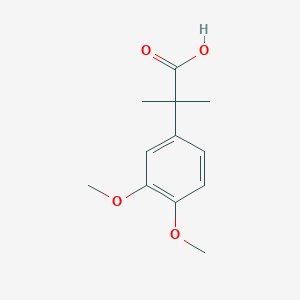
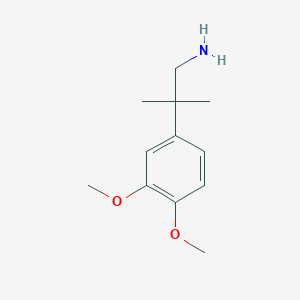
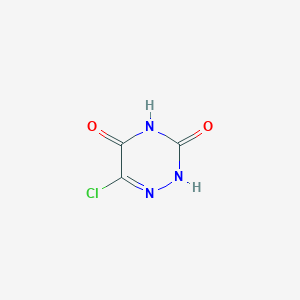

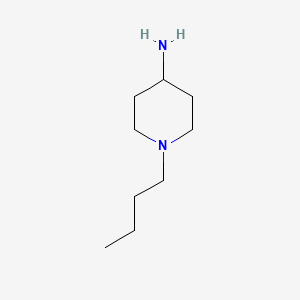
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
